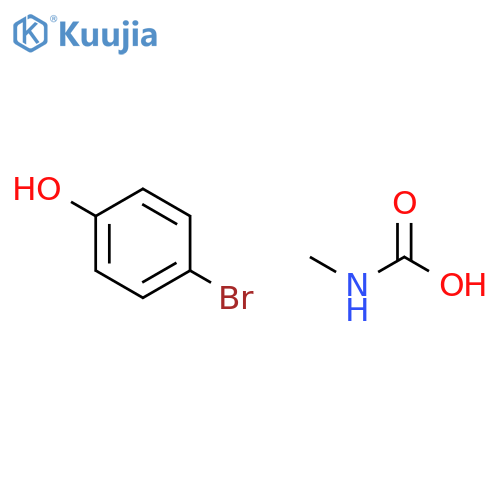Cas no 13538-50-6 (4-Bromophenyl Methylcarbamate)

4-Bromophenyl Methylcarbamate structure
商品名:4-Bromophenyl Methylcarbamate
4-Bromophenyl Methylcarbamate 化学的及び物理的性質
名前と識別子
-
- Phenol, 4-bromo-, methylcarbamate
- 4-bromophenol,methylcarbamic acid
- 13538-50-6
- 4-bromophenol;methylcarbamic acid
- Methylcarbamic acid--4-bromophenol (1/1)
- DTXSID30723694
- 4-Bromophenyl Methylcarbamate
-
- インチ: InChI=1S/C6H5BrO.C2H5NO2/c7-5-1-3-6(8)4-2-5;1-3-2(4)5/h1-4,8H;3H,1H3,(H,4,5)
- InChIKey: HAPUJERLRYJFKD-UHFFFAOYSA-N
- ほほえんだ: CNC(=O)O.C1=CC(=CC=C1O)Br
計算された属性
- せいみつぶんしりょう: 228.97384
- どういたいしつりょう: 246.98441g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 110
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 69.6Ų
じっけんとくせい
- PSA: 38.33
4-Bromophenyl Methylcarbamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B698434-250mg |
4-Bromophenyl Methylcarbamate |
13538-50-6 | 250mg |
$ 207.00 | 2023-04-18 | ||
| TRC | B698434-2500mg |
4-Bromophenyl Methylcarbamate |
13538-50-6 | 2500mg |
$ 1642.00 | 2023-04-18 | ||
| TRC | B698434-1g |
4-Bromophenyl Methylcarbamate |
13538-50-6 | 1g |
$ 800.00 | 2023-09-08 | ||
| TRC | B698434-1000mg |
4-Bromophenyl Methylcarbamate |
13538-50-6 | 1g |
$ 689.00 | 2023-04-18 | ||
| TRC | B698434-2.5g |
4-Bromophenyl Methylcarbamate |
13538-50-6 | 2.5g |
$ 1360.00 | 2022-06-06 |
4-Bromophenyl Methylcarbamate 関連文献
-
María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
-
Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540
-
Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
-
Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092
13538-50-6 (4-Bromophenyl Methylcarbamate) 関連製品
- 514216-44-5(4,5-Dichloro-2-methylpyridine)
- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)
- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)
- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)
- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)
- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)
- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)
- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)
- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)
- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
